

# A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-3-nitropyridine

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## Compound of Interest

Compound Name: **4-Hydroxy-3-nitropyridine**

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## Abstract

**4-Hydroxy-3-nitropyridine** is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.<sup>[1]</sup> Its value in medicinal chemistry and drug discovery, particularly for developing biologically active compounds, necessitates unambiguous structural confirmation and purity assessment.<sup>[1]</sup> This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **4-Hydroxy-3-nitropyridine**, grounded in the principles of experimental causality and self-validating methodologies. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (<sup>1</sup>H & <sup>13</sup>C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), offering both field-proven insights and detailed protocols for researchers.

## Molecular Structure and Spectroscopic Implications

**4-Hydroxy-3-nitropyridine** ( $C_5H_4N_2O_3$ , Molar Mass: 140.10 g/mol) features a pyridine ring substituted with a hydroxyl (-OH) group at position 4 and a nitro (-NO<sub>2</sub>) group at position 3.<sup>[2]</sup> <sup>[3]</sup> This substitution pattern creates a unique electronic environment that governs its spectroscopic behavior. The electron-withdrawing nature of the nitro group and the interplay of tautomeric forms (the pyridinol form vs. the pyridone form) are critical considerations in spectral

interpretation. The compound typically appears as a white to light yellow solid with a high melting point, indicating significant intermolecular forces.[2]

- Chemical Structure:



Source: Sigma-Aldrich[3]

## Proton ( $^1\text{H}$ ) Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR is arguably the most powerful tool for elucidating the structure of **4-Hydroxy-3-nitropyridine**, providing precise information about the number, connectivity, and chemical environment of protons on the pyridine ring.

## Expertise & Causality: Understanding the $^1\text{H}$ NMR Spectrum

The aromatic region of the  $^1\text{H}$  NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the pyridine ring.

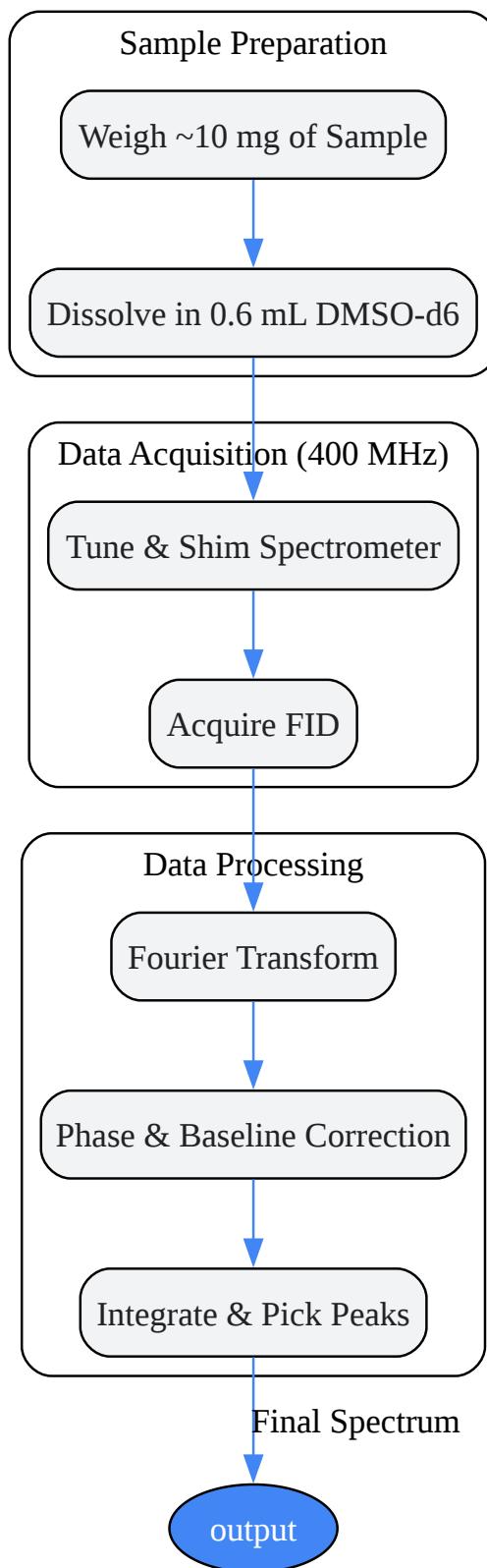
- The Nitro Group's Influence: The strongly electron-withdrawing nitro group at C-3 significantly deshields adjacent protons. Therefore, the proton at C-2 (H-2) is expected to appear furthest downfield (at a higher ppm value).
- The Hydroxyl Group's Influence: The hydroxyl group at C-4 can exhibit either electron-donating (via resonance) or weakly withdrawing (via induction) effects, influencing the protons at C-5.
- Spin-Spin Coupling: The coupling constants ( $J$ -values) are diagnostic. Protons on adjacent carbons (vicinal coupling) will split each other's signals. For instance, H-5 and H-6 are vicinal and should appear as doublets due to coupling with each other.

## Experimental Protocol & Data

Protocol:

- Sample Preparation: Dissolve ~5-10 mg of **4-Hydroxy-3-nitropyridine** in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is chosen for its ability to dissolve the polar analyte and to avoid exchange of the labile hydroxyl proton.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. Use the residual solvent peak (DMSO-d<sub>6</sub> at ~2.50 ppm) as an internal reference.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

#### Workflow for <sup>1</sup>H NMR Analysis



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Caption: Standard workflow for acquiring a  $^1\text{H}$  NMR spectrum.

## Data Summary:

Proton Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	6.58	Doublet (d)	6.0
H-6	7.85	Doublet (d)	6.0
H-2	8.88	Singlet (s)	N/A

Source: ChemicalBook[2]

## Spectral Interpretation

- $\delta$  8.88 (s, 1H): This downfield singlet is assigned to H-2. Its significant deshielding is a direct consequence of the adjacent, powerfully electron-withdrawing nitro group. It appears as a singlet because its ortho neighbor (C-3) has no proton.
- $\delta$  7.85 (d,  $J = 6.0$  Hz, 1H): This signal is assigned to H-6. It is a doublet due to vicinal coupling with H-5.
- $\delta$  6.58 (d,  $J = 6.0$  Hz, 1H): This signal corresponds to H-5. It is also a doublet from coupling with H-6, appearing at a higher field (more shielded) compared to the other ring protons. The coupling constant of 6.0 Hz is typical for vicinal protons on a pyridine ring.

## Carbon ( $^{13}\text{C}$ ) NMR Spectroscopy

$^{13}\text{C}$  NMR provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

## Expertise & Causality: Predicting the $^{13}\text{C}$ Spectrum

Five distinct signals are expected for the five carbons of the pyridine ring.

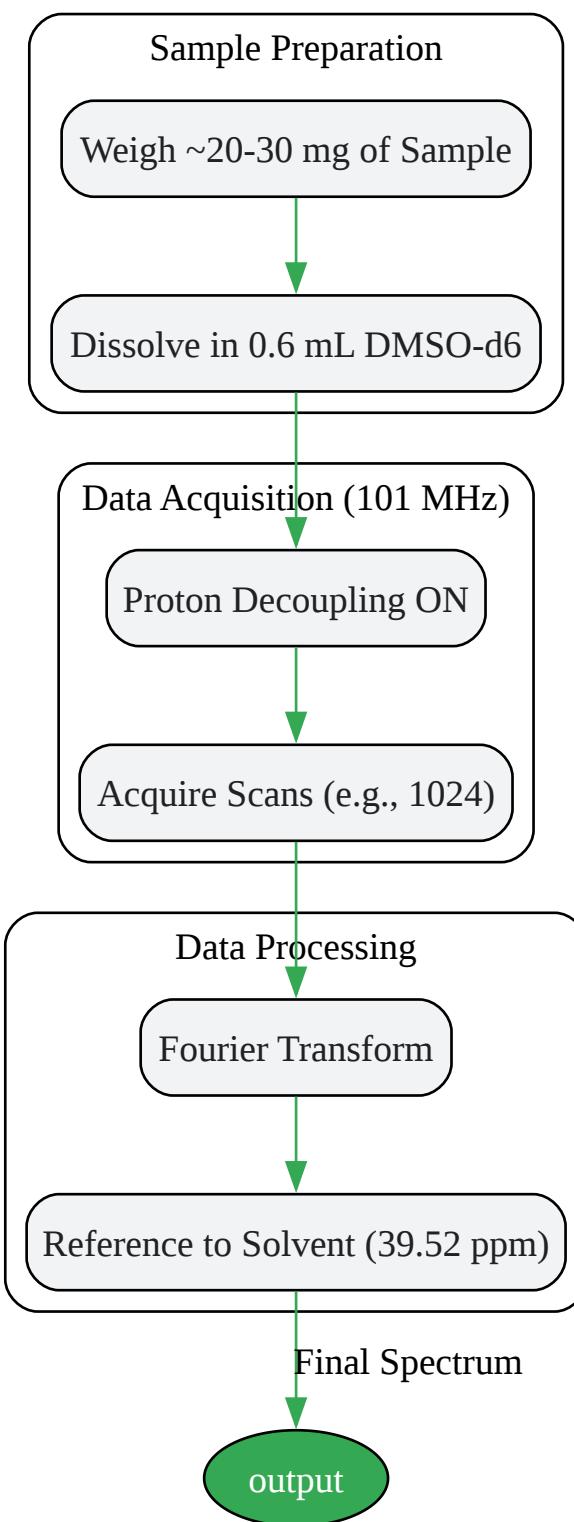
- Substituent Effects:** The carbon directly attached to the nitro group (C-3) and the hydroxyl group (C-4) will be significantly influenced. The nitro group's strong deshielding effect will shift C-3 downfield.

- **Quaternary Carbons:** C-3 and C-4 are quaternary (not attached to any protons) and will typically show lower intensity signals in a standard proton-decoupled spectrum.
- **Chemical Shifts:** Carbons adjacent to the electronegative nitrogen atom (C-2 and C-6) will be deshielded and appear at higher ppm values than C-5.

## Experimental Protocol & Data

**Protocol:** The protocol is similar to  $^1\text{H}$  NMR, but with a wider spectral width and typically requires a greater number of scans due to the low natural abundance of the  $^{13}\text{C}$  isotope. A proton-decoupled experiment is standard to produce a spectrum of singlets.

### Workflow for $^{13}\text{C}$ NMR Analysis



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Caption: Standard workflow for acquiring a  $^{13}\text{C}$  NMR spectrum.

**Data Summary:** While specific  $^{13}\text{C}$  NMR data for **4-Hydroxy-3-nitropyridine** is not readily available in the searched literature, predictions can be made based on known substituent effects on pyridine rings.<sup>[4][5]</sup> The expected chemical shift regions would be:

- C-4 (bearing -OH): ~160-165 ppm
- C-2, C-6 (adjacent to N): ~140-150 ppm
- C-3 (bearing -NO<sub>2</sub>): ~130-140 ppm
- C-5: ~110-120 ppm

## Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

## Expertise & Causality: Interpreting Key Vibrational Bands

- O-H Stretch: A broad absorption band is expected in the region of 3200-3600  $\text{cm}^{-1}$  due to the hydroxyl group, broadened by hydrogen bonding.
- N-O Stretches (Nitro Group): The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1550  $\text{cm}^{-1}$  and a symmetric stretch around 1340-1380  $\text{cm}^{-1}$ .
- C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600  $\text{cm}^{-1}$  region.
- C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons will be visible in the fingerprint region below 900  $\text{cm}^{-1}$ .

## Experimental Protocol & Data

Protocol:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press into a transparent disc.
- Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Analysis: Identify and label the significant absorption peaks.

Data Summary:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~3400 (broad)	O-H Stretch (Hydrogen-bonded)
~1530	Asymmetric $\text{NO}_2$ Stretch
~1350	Symmetric $\text{NO}_2$ Stretch
~1600-1400	Aromatic C=C and C=N Ring Stretches

Note: These are characteristic ranges. Specific peak values can be found on spectral databases.<sup>[6]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

## Expertise & Causality: Predicting the Mass Spectrum

- Molecular Ion Peak  $[\text{M}]^+$ : The primary piece of information is the molecular ion peak, which should correspond to the molecular weight of the compound (140.10 g/mol). High-resolution mass spectrometry (HRMS) can confirm the elemental formula ( $\text{C}_5\text{H}_4\text{N}_2\text{O}_3$ ).
- Adducts: In electrospray ionization (ESI), common adducts such as  $[\text{M}+\text{H}]^+$  (m/z 141.03),  $[\text{M}+\text{Na}]^+$  (m/z 163.01), and  $[\text{M}-\text{H}]^-$  (m/z 139.01) are expected.<sup>[7]</sup>
- Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of  $\text{NO}_2$  (mass 46) and NO (mass 30).

## Experimental Protocol & Data

### Protocol:

- Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).
- Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in both positive and negative modes to observe various adducts.
- Analysis: Detect the mass-to-charge ratio ( $m/z$ ) of the resulting ions.

### Data Summary (Predicted ESI-MS):

m/z (Mass-to-Charge Ratio)	Ion Assignment
141.029	$[M+H]^+$
163.011	$[M+Na]^+$
139.015	$[M-H]^-$

Source: PubChemLite (Predicted Data)[\[7\]](#)

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated  $\pi$ -system of the molecule.

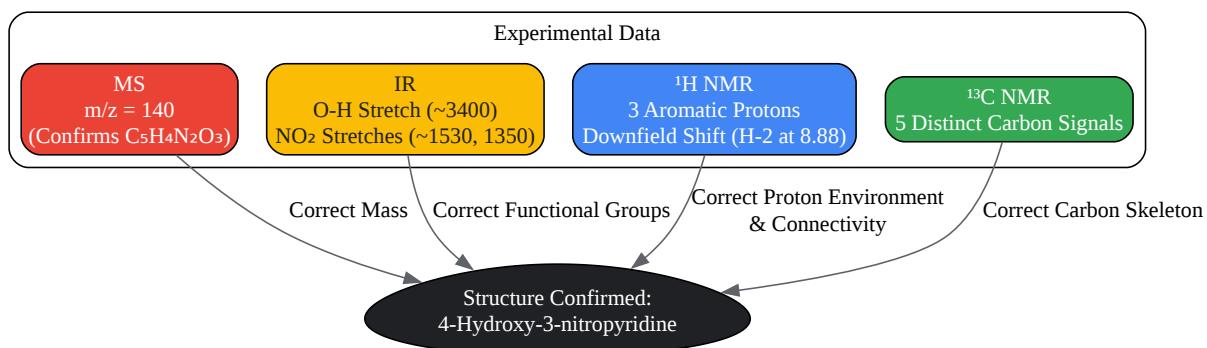
## Analysis and Interpretation

The conjugated system of the nitropyridine ring will result in strong UV absorption. The presence of the nitro and hydroxyl groups, which act as auxochromes, will shift the absorption maxima ( $\lambda_{\text{max}}$ ). For similar compounds like 4-nitropyridine N-oxide, absorptions are noted in the long-wavelength UV region (330-355 nm), and **4-Hydroxy-3-nitropyridine** is expected to absorb in a similar range.[\[8\]](#)[\[9\]](#) The exact  $\lambda_{\text{max}}$  is solvent-dependent due to solvatochromic effects.

# Integrated Spectroscopic Validation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build a self-validating conclusion.

Logic Diagram for Structural Confirmation



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Caption: Integrated logic for structure confirmation.

This integrated approach ensures trustworthiness. The mass spectrometry data confirms the molecular formula. IR spectroscopy validates the presence of the key hydroxyl and nitro functional groups. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy then piece together the precise atomic arrangement, confirming the substitution pattern and completing the structural puzzle.

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